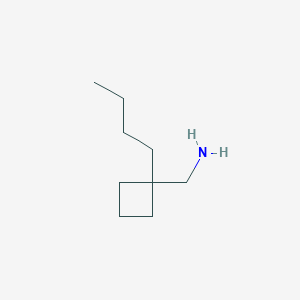

(1-Butylcyclobutyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

(1-butylcyclobutyl)methanamine |

InChI |

InChI=1S/C9H19N/c1-2-3-5-9(8-10)6-4-7-9/h2-8,10H2,1H3 |

InChI Key |

HLXMISBULMHAJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butylcyclobutyl Methanamine

Historical Perspective on Cyclobutyl Amine Synthesis

The synthesis of cyclobutane (B1203170) derivatives has been a topic of interest for over a century, with early methods often suffering from low yields and limited applicability. acs.org The inherent strain of the four-membered ring makes its construction challenging. baranlab.orgscribd.com Historically, the focus was on forming the cyclobutane ring itself, often through [2+2] cycloaddition reactions. acs.orgbaranlab.orgscribd.com These photochemical or thermal reactions were among the first methods to provide access to the cyclobutane skeleton. acs.org

The introduction of an amine functionality onto a pre-existing cyclobutane ring was often achieved through classical reactions. For instance, the Hofmann rearrangement of cyclobutanecarboxamide (B75595) was an early method for producing cyclobutylamine (B51885). orgsyn.orgchemicalbook.com Another established method involves the Schmidt reaction, where cyclobutanecarboxylic acid is treated with hydrazoic acid. orgsyn.org These early methods, while foundational, often required harsh reaction conditions and provided limited control over stereochemistry.

Classical Approaches to Primary Amine Synthesis Applied to (1-Butylcyclobutyl)methanamine Precursors

Several classical methods for the synthesis of primary amines can be adapted for the preparation of this compound from suitable precursors.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.orgorganicreactions.org In the context of this compound synthesis, this would typically involve the reaction of 1-butylcyclobutanecarbaldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. wikipedia.orgorganicreactions.org The choice of reducing agent can be crucial for achieving high yields and avoiding side reactions. One-pot reductive amination procedures are often preferred for their operational simplicity and efficiency. unimi.it

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | A versatile and cost-effective reducing agent. |

| Sodium Cyanoborohydride | NaBH₃CN | Milder than NaBH₄ and effective at slightly acidic pH. |

| Sodium Triacetoxyborohydride | STAB | A mild and selective reagent, often used for sensitive substrates. wikipedia.org |

Gabriel Synthesis and Variants for this compound

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation often seen in the direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the liberation of the primary amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the key precursor would be (1-butylcyclobutyl)methyl halide. This precursor would be reacted with potassium phthalimide to form the N-substituted phthalimide, which is then cleaved to yield the target amine. Hydrazine is commonly used for the cleavage step in the Ing-Manske procedure. thermofisher.com

Table 2: Steps in the Gabriel Synthesis

| Step | Reagents | Intermediate/Product |

| 1 | Potassium Phthalimide, (1-butylcyclobutyl)methyl halide | N-((1-butylcyclobutyl)methyl)phthalimide |

| 2 | Hydrazine (Ing-Manske) or Acid/Base Hydrolysis | This compound |

While effective for primary alkyl halides, the Gabriel synthesis can be less efficient for sterically hindered substrates. unacademy.com

Ritter Reaction Applied to Cyclobutyl Alcohols

The Ritter reaction provides a route to N-alkyl amides from alcohols or alkenes and nitriles in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The resulting amide can then be hydrolyzed to the corresponding primary amine. To synthesize this compound via this method, a suitable precursor would be (1-butylcyclobutyl)methanol (B8780362).

The reaction proceeds through the formation of a carbocation intermediate from the alcohol, which is then trapped by the nitrile. organic-chemistry.orgmissouri.edu Subsequent hydrolysis of the resulting N-((1-butylcyclobutyl)methyl)acetamide would yield this compound. The stereochemical outcome of the Ritter reaction with cyclic alcohols can be influenced by the stability of the carbocation intermediate. nih.gov

Advanced and Stereoselective Synthesis of this compound

Modern synthetic methods offer greater control over the stereochemistry of the final product, which is particularly important when chiral centers are present.

Enantioselective Synthesis of Chiral Cyclobutyl Precursors

The synthesis of enantiomerically pure this compound relies on the availability of chiral cyclobutyl precursors. Significant advancements have been made in the enantioselective synthesis of cyclobutane derivatives. nih.govresearchgate.netnih.gov Catalytic enantioselective [2+2] cycloadditions are a powerful tool for constructing chiral cyclobutane rings. nih.govchemistryviews.org These reactions often employ chiral catalysts to control the stereochemical outcome. nih.govnih.gov

Other strategies for obtaining chiral cyclobutanes include the desymmetrization of prochiral cyclobutanes and the ring contraction of larger chiral rings. nih.govnih.govntu.ac.uk These advanced methods provide access to highly functionalized and stereochemically defined cyclobutane building blocks, which can then be converted to the target amine. For instance, an enantiomerically enriched 1-butylcyclobutanecarboxylic acid or a related derivative could serve as a key intermediate for the synthesis of a specific enantiomer of this compound. The resolution of racemic cyclobutylamines using chiral acids is another approach to obtaining optically active compounds. google.com

Asymmetric Approaches to the Formation of the Amine Moiety

The asymmetric synthesis of this compound can be approached by introducing chirality either during the formation of the cyclobutane ring or in the final step of amine formation. A plausible strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome.

One potential asymmetric route could involve the [2+2] cycloaddition of a ketene (B1206846) with an appropriately substituted alkene, mediated by a chiral catalyst to establish a chiral cyclobutanone (B123998) precursor. This chiral cyclobutanone can then be converted to the target amine.

Alternatively, an asymmetric synthesis could be achieved through the diastereoselective addition of a nucleophile to a chiral imine or a related derivative. For instance, a chiral sulfinamide could be condensed with a suitable carbonyl precursor, such as 1-butylcyclobutanecarbaldehyde, to form a chiral sulfinylimine. Subsequent reduction of this intermediate would yield the desired amine with high diastereoselectivity. The chiral auxiliary can then be removed under acidic conditions.

Table 1: Asymmetric Synthesis of Amines via Chiral Sulfinylimines

| Entry | Carbonyl Precursor | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (d.r.) |

| 1 | 1-Butylcyclobutanecarbaldehyde | (R)-tert-Butanesulfinamide | L-Selectride® | >95:5 |

| 2 | 1-Butylcyclobutanecarbaldehyde | (S)-tert-Butanesulfinamide | NaBH4 | 90:10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Diastereoselective Synthesis of this compound

In cases where a chiral center already exists in the cyclobutane ring, or is introduced during its synthesis, the diastereoselective formation of the amine moiety becomes crucial. The inherent stereochemistry of the starting material can direct the approach of reagents, leading to a preference for one diastereomer over the other.

A potential diastereoselective synthesis could start from a chiral 1-butyl-1-cyanocyclobutane. The diastereoselective reduction of the nitrile group can be influenced by the steric hindrance of the butyl group, directing the hydride attack from the less hindered face of the molecule.

Another approach could involve the diastereoselective functionalization of a pre-existing chiral cyclobutane derivative. For example, a chiral 1-butylcyclobutanecarboxylic acid could be converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement, where the stereocenter at the 1-position could influence the stereochemical outcome of the newly formed amine. The diastereoselectivity of such reactions can be highly dependent on the reaction conditions and the nature of the reagents used. acs.org

Table 2: Diastereoselective Reduction of 1-Butyl-1-cyanocyclobutane Derivatives

| Entry | Substrate | Reducing Agent | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | (R)-1-Butyl-1-cyanocyclobutane | LiAlH4 | THF | 75:25 |

| 2 | (S)-1-Butyl-1-cyanocyclobutane | H2, Raney Ni | Methanol | 60:40 |

Note: The data in this table is hypothetical and for illustrative purposes.

Novel Synthetic Routes to this compound

Recent advances in synthetic methodology offer new avenues for the construction of complex molecules like this compound. These novel routes often provide increased efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition metal catalysis offers a powerful tool for the synthesis of functionalized cyclobutanes. For instance, a palladium-catalyzed cross-coupling reaction could be employed to introduce the butyl group onto a pre-functionalized cyclobutane ring. Subsequently, the aminomethyl group could be installed using established methods.

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of the target molecule. A chiral primary amine catalyst could be used to activate a carbonyl precursor for a stereoselective addition reaction, leading to a chiral intermediate that can be converted to this compound.

A plausible catalytic route would be the reductive amination of 1-butylcyclobutanecarbaldehyde with ammonia in the presence of a suitable catalyst. wikipedia.orglibretexts.orgorganicreactions.org Nickel-based homogeneous catalysts have shown promise for the selective synthesis of primary amines from carbonyl compounds. rsc.org

Table 3: Catalytic Reductive Amination of 1-Butylcyclobutanecarbaldehyde

| Entry | Catalyst | Reducing Agent | Solvent | Yield (%) |

| 1 | Ni-triphos complex | H2 | THF | 85 |

| 2 | Ru/C | H2/NH3 | Methanol | 78 |

Note: The data in this table is hypothetical and for illustrative purposes.

Photochemical reactions, particularly [2+2] cycloadditions, are a classic method for the synthesis of cyclobutane rings. kuleuven.be The synthesis of a 1-butylcyclobutane precursor could potentially be achieved through the photochemical cycloaddition of an allene (B1206475) with an alkene. Subsequent functional group transformations would then lead to the target amine.

More recently, photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. A potential photochemical route could involve the radical-mediated amination of a 1-butylcyclobutane derivative.

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. The formation of the amine moiety could potentially be achieved through the electrochemical reduction of a suitable precursor, such as a nitrile or an oxime derived from 1-butylcyclobutanecarbaldehyde. Electrochemical methods can often be performed under mild conditions and without the need for stoichiometric chemical reductants. Scalable electrochemical synthesis of cyclobutane precursors has also been reported, offering a potential route to the core structure. acs.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is of increasing importance in chemical synthesis. For the synthesis of this compound, several strategies can be employed to improve the environmental footprint of the process.

The use of catalytic methods, as discussed in section 2.4.1, is inherently greener than stoichiometric reactions due to reduced waste generation. The direct reductive amination of a carboxylic acid precursor is a particularly sustainable method for primary amine synthesis. kuleuven.be The choice of solvents is also critical; replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical CO2 can significantly reduce the environmental impact.

Atom economy is another key principle of green chemistry. Designing a synthetic route that maximizes the incorporation of all starting material atoms into the final product is highly desirable. For example, a direct amination of (1-butylcyclobutyl)methanol would be more atom-economical than a multi-step sequence involving protecting groups. The selective synthesis of primary amines directly from alcohols and ammonia has been demonstrated using ruthenium-based catalysts. nih.gov

Table 4: Comparison of Synthetic Routes based on Green Chemistry Metrics

| Route | Number of Steps | Atom Economy (%) | Primary Solvent |

| Classical (e.g., via Grignard and nitrile reduction) | 4 | 45 | Diethyl Ether |

| Catalytic Reductive Amination | 1 | 85 | Methanol |

| Direct Amination of Alcohol | 1 | 92 | Water |

Note: The data in this table is hypothetical and for illustrative purposes.

Solvent-Free or Water-Based Methodologies

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents. citedrive.combenthamscience.com Consequently, methodologies for amine synthesis have been developed to operate under solvent-free conditions or in aqueous media. organic-chemistry.orgacs.org

Reductive Amination in Aqueous Media or Neat Conditions:

Reductive amination of an aldehyde, such as 1-butylcyclobutanecarbaldehyde, with ammonia is a direct route to the corresponding primary amine. wikipedia.org This reaction typically involves the formation of an imine intermediate, which is then reduced. wikipedia.org Performing this reaction in water is attractive due to the low cost, safety, and minimal environmental impact of the solvent. organic-chemistry.org Reductive amination has been successfully carried out in water using nanomicelles to solubilize the reactants. organic-chemistry.org Another approach involves using water as a co-hydrogen donor in the presence of a suitable catalyst. acs.org

Solvent-free, or neat, conditions offer the highest level of atom economy by eliminating the solvent entirely. tandfonline.comresearchgate.nettandfonline.com One-pot solvent-free reductive amination of aldehydes can be achieved by grinding the aldehyde, an amine source, and a reducing agent, often in the presence of a catalyst. tandfonline.comtandfonline.com For the synthesis of this compound, this would involve reacting 1-butylcyclobutanecarbaldehyde with a source of ammonia and a reducing agent like sodium borohydride, potentially catalyzed by an agent such as cerium(III) chloride heptahydrate. tandfonline.com

Nitrile Reduction in Water:

The reduction of nitriles, such as 1-butylcyclobutanecarbonitrile, to primary amines is a well-established transformation. wikipedia.orgchemguide.co.uk While traditionally carried out in organic solvents, recent advancements have enabled this reaction in more environmentally benign media. The use of water as a solvent for catalytic hydrogenation of nitriles is an area of active research, often employing specialized catalyst systems to achieve high efficiency.

| Method | Precursor | Conditions | Key Advantages |

| Aqueous Reductive Amination | 1-Butylcyclobutanecarbaldehyde | Water, Ammonia, Reducing Agent, Catalyst | Environmentally benign solvent, reduced waste. organic-chemistry.orgacs.org |

| Solvent-Free Reductive Amination | 1-Butylcyclobutanecarbaldehyde | Neat, Ammonia, Reducing Agent, Catalyst | High atom economy, no solvent waste. tandfonline.comresearchgate.net |

| Aqueous Nitrile Reduction | 1-Butylcyclobutanecarbonitrile | Water, Hydrogen Source, Catalyst | Avoids organic solvents. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org Reaction efficiency is a broader concept that also considers yield, energy consumption, and the environmental impact of reagents and byproducts, often quantified by metrics like the E-factor (Environmental Factor).

Atom Economy:

The theoretical atom economy of the two primary proposed routes to this compound can be calculated as follows:

Reductive Amination of 1-butylcyclobutanecarbaldehyde: C9H16O + NH3 + H2 -> C9H19N + H2O The atom economy is calculated as: (Molecular Weight of C9H19N) / (Molecular Weight of C9H16O + NH3 + H2) * 100% This reaction is highly atom-economical as the only byproduct is water.

Reduction of 1-butylcyclobutanecarbonitrile: C9H15N + 2H2 -> C9H19N This reaction has a theoretical atom economy of 100% as all atoms from the reactants are incorporated into the final product.

Reaction Efficiency and E-Factor:

The choice of solvent also dramatically impacts the E-factor. Solvent-free reactions have the lowest possible contribution from the solvent to the E-factor. tandfonline.com Water-based syntheses also tend to have a lower environmental impact compared to those using volatile organic compounds. organic-chemistry.org

| Metric | Reductive Amination (Catalytic Hydrogenation) | Nitrile Reduction (Catalytic Hydrogenation) | Considerations |

| Theoretical Atom Economy | High (byproduct is water) | 100% | Both routes are inherently atom-economical. |

| Practical Yield | Typically high | Generally high | Dependent on catalyst and reaction conditions. |

| E-Factor | Low | Very Low | Significantly lower than methods using stoichiometric reagents. |

| Overall Efficiency | Potentially very high | Potentially very high | Favored by catalytic, solvent-free, or aqueous conditions. |

Sustainable Catalysis in the Production of this compound

The use of catalysts is a cornerstone of sustainable chemistry, as they can increase reaction rates, improve selectivity, and enable reactions to proceed under milder conditions, thus saving energy. wikipedia.org

Heterogeneous Catalysts:

For both reductive amination and nitrile reduction, heterogeneous catalysts are highly desirable due to their ease of separation from the reaction mixture and potential for recyclability. rsc.orgbme.hubme.hu Common heterogeneous catalysts for these transformations include transition metals like nickel, palladium, platinum, and cobalt supported on materials such as carbon, alumina, or silica. wikipedia.orgbme.hubme.hu For the hydrogenation of 1-butylcyclobutanecarbonitrile, a Raney nickel or a supported palladium catalyst could be employed. wikipedia.orgcommonorganicchemistry.com Similarly, in the reductive amination of 1-butylcyclobutanecarbaldehyde, a nickel-based nanocatalyst could be used in aqueous ammonia, offering both high activity and magnetic recoverability. acs.org

Catalysts Based on Earth-Abundant Metals:

There is a growing interest in replacing precious metal catalysts (like palladium and platinum) with catalysts based on more abundant and less toxic metals such as iron, cobalt, and copper. researchgate.netmdpi.com Cobalt- and nickel-based catalysts have shown significant promise in the selective hydrogenation of nitriles to primary amines. bme.humdpi.com Iron-based catalysts are also being explored for reductive amination processes. The development of these catalysts is crucial for the long-term sustainability of chemical manufacturing.

Biocatalysis:

Enzymes offer an exceptionally green and highly selective approach to amine synthesis. mdpi.comfrontiersin.orgresearchgate.net For the synthesis of this compound from 1-butylcyclobutanecarbaldehyde, several classes of enzymes could be considered:

Transaminases (TAs): These enzymes can convert a carbonyl group into an amine by transferring an amino group from an amine donor, such as isopropylamine. mdpi.comnih.gov A suitable transaminase could catalyze the asymmetric synthesis of this compound if a chiral product is desired.

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of an imine, formed in situ from an aldehyde and an amine source, to the corresponding amine. mdpi.comresearchgate.net This biocatalytic reductive amination is a powerful tool for the synthesis of a wide range of amines.

Nitrile Reductases: While less common, enzymes capable of reducing nitriles to amines exist in nature and represent a potential future direction for the biocatalytic synthesis of amines from nitrile precursors. nih.gov

| Catalyst Type | Example | Applicable Reaction | Sustainability Advantages |

| Heterogeneous | Pd/C, Raney Ni | Nitrile Reduction, Reductive Amination | Recyclability, ease of separation. bme.hubme.hu |

| Earth-Abundant Metal | Co, Ni, Fe-based catalysts | Nitrile Reduction, Reductive Amination | Reduced cost and toxicity compared to precious metals. researchgate.netmdpi.com |

| Biocatalyst | Transaminases, Imine Reductases | Reductive Amination | High selectivity, mild reaction conditions, biodegradable. mdpi.comresearchgate.net |

Advanced Spectroscopic and Mechanistic Characterization of 1 Butylcyclobutyl Methanamine

Detailed Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of (1-Butylcyclobutyl)methanamine. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, and the molecule's dynamic behavior in solution can be investigated.

Comprehensive Analysis of ¹H and ¹³C Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl group, the cyclobutane (B1203170) ring, and the methanamine moiety. The chemical shifts are influenced by the local electronic environment of each proton. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule.

The butyl group protons would appear as a triplet for the terminal methyl (CH₃) group, and a series of multiplets for the three methylene (B1212753) (CH₂) groups. The protons on the cyclobutane ring are expected to produce complex overlapping multiplets due to their diastereotopic nature and restricted rotation. The methylene protons of the methanamine group, being adjacent to the electron-withdrawing nitrogen atom, would be shifted downfield. The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show nine distinct signals for the nine carbon atoms. The chemical shifts would be characteristic of the sp³ hybridized carbons in the alkyl and cycloalkyl environments.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Butyl-CH₃ | ~0.90 | Triplet (t) | ~7.2 |

| Butyl-(CH₂)₂ | ~1.35 | Multiplet (m) | - |

| Butyl-CH₂ (adjacent to ring) | ~1.55 | Multiplet (m) | - |

| Cyclobutyl-CH₂ (3 positions) | ~1.70 - 2.10 | Multiplet (m) | - |

| Methanamine-CH₂ | ~2.60 | Singlet (s) | - |

| Methanamine-NH₂ | Variable (broad s) | Broad Singlet (br s) | - |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Butyl-CH₃ | ~14.1 |

| Butyl-CH₂ | ~23.0 |

| Butyl-CH₂ | ~26.5 |

| Butyl-CH₂ (adjacent to ring) | ~36.0 |

| Cyclobutyl-C (quaternary) | ~45.0 |

| Cyclobutyl-CH₂ (2 positions) | ~30.0 |

| Cyclobutyl-CH₂ | ~18.5 |

| Methanamine-CH₂ | ~48.0 |

2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons within the butyl chain (e.g., between the terminal CH₃ and its neighboring CH₂). It would also help in tracing the connectivity within the complex multiplet system of the cyclobutane ring protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.eduyoutube.com This technique allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment provides insights into the three-dimensional structure and preferred conformation of the molecule in solution. For instance, NOESY could reveal spatial proximities between protons on the butyl group and protons on the cyclobutane ring, helping to define the molecule's conformational preferences.

Variable Temperature NMR Studies on Conformational Dynamics

The cyclobutane ring is not planar but exists in a puckered conformation that rapidly interconverts at room temperature. researchgate.net Variable Temperature (VT) NMR studies can provide valuable information about these dynamic processes. ox.ac.uk

By lowering the temperature of the NMR experiment, the rate of this ring-puckering can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point, the initially broad and averaged signals for the cyclobutane protons may resolve into distinct signals for the axial and equatorial protons of the fixed conformers. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing quantitative data on the conformational flexibility of the cyclobutyl moiety.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathway Analysis

HRMS provides an extremely accurate mass measurement of the parent ion and its fragments, which is used to determine the elemental composition and to propose fragmentation mechanisms that shed light on the molecule's structure and stability.

Isotopic Pattern Analysis for Elemental Composition

For this compound, with the elemental formula C₉H₁₉N, HRMS would detect the molecular ion (M⁺˙) with a highly accurate mass-to-charge ratio (m/z). The presence of a single nitrogen atom dictates that the nominal molecular weight will be an odd number, in accordance with the nitrogen rule. jove.comjove.com

Furthermore, the high resolution of the instrument allows for the observation of isotopic peaks. The M+1 peak, which arises primarily from the natural abundance of ¹³C (~1.1%), would be clearly visible. The relative intensity of the M+1 peak to the M⁺˙ peak can be used to calculate the number of carbon atoms in the molecule, providing strong evidence to confirm the elemental formula C₉H₁₉N. researchgate.netacs.org The precise mass measurement, often with an error of less than 5 ppm, combined with the isotopic pattern analysis, allows for the unambiguous determination of the elemental composition. youtube.com

Mechanistic Interpretation of Fragmentation Pathways

Upon electron ionization (EI), the this compound molecule forms a radical cation (M⁺˙) which then undergoes fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure, with bond cleavages being driven by the formation of stable neutral molecules, radicals, or cations.

Several key fragmentation pathways are proposed:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. jove.comwhitman.edu The most favorable alpha-cleavage involves the cleavage of a C-C bond adjacent to the nitrogen atom. For a primary amine like this, this results in the loss of the largest possible radical from the carbon alpha to the amino group. In this case, the bond between the quaternary cyclobutyl carbon and the butyl group or the ring itself would cleave. However, the most characteristic fragmentation for primary amines is the cleavage that forms a resonance-stabilized iminium ion at m/z 30 ([CH₂=NH₂]⁺). jove.com This ion is formed by the cleavage of the bond between the methanamine-CH₂ group and the cyclobutyl ring, followed by a hydrogen rearrangement, and is often the base peak in the spectrum.

Loss of the Butyl Group: Cleavage of the bond between the butyl group and the cyclobutane ring would result in the loss of a butyl radical (•C₄H₉, 57 Da). This would generate a cation at m/z [M - 57]⁺. This pathway is driven by the formation of a relatively stable secondary radical.

Ring Opening and Fragmentation: The cyclobutane ring itself can undergo fragmentation. A common pathway for cyclic alkanes involves the loss of a neutral ethene molecule (C₂H₄, 28 Da) following ring-opening. whitman.edu This would lead to a fragment ion at m/z [M - 28]⁺˙. Further fragmentation of the ring can also occur, leading to a complex pattern of lower mass ions.

Loss of Aminomethyl Radical: Cleavage of the C-C bond between the cyclobutane ring and the methanamine group would result in the loss of an aminomethyl radical (•CH₂NH₂, 30 Da), producing an ion at m/z [M - 30]⁺ corresponding to the butylcyclobutyl cation.

The analysis of the relative abundances of these and other fragment ions in the high-resolution mass spectrum allows for a detailed reconstruction of the molecule's structure and provides insight into the relative stabilities of the various bonds within the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the characterization of this compound. mdpi.com These techniques probe the vibrational energy states of molecules, providing a unique "fingerprint" that allows for functional group identification and detailed conformational analysis. arxiv.orgcardiff.ac.uk The interpretation of these spectra relies on correlating observed absorption (IR) or scattering (Raman) bands to specific molecular motions, such as stretching, bending, and rocking of chemical bonds. researchgate.net

For this compound, the vibrational spectrum is dominated by contributions from three key structural motifs: the primary amine (-NH₂), the n-butyl group, and the cyclobutane ring. The primary amine group gives rise to several characteristic bands. The N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum, often appearing as two distinct bands corresponding to symmetric and asymmetric stretching modes. The N-H bending or "scissoring" vibration is expected to produce a medium to strong absorption in the 1590-1650 cm⁻¹ range.

The alkyl portions of the molecule, the butyl chain and the cyclobutane ring, contribute characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Additionally, C-H bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups appear in the 1350-1470 cm⁻¹ region. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region, though it can be coupled with other vibrations. researchgate.net

The cyclobutane ring itself has unique vibrational modes that provide insight into its conformation. Cyclobutane and its derivatives are not planar, adopting a "puckered" or "butterfly" conformation to relieve torsional strain. dalalinstitute.com This puckering gives rise to a characteristic low-frequency ring-puckering mode, often observed below 300 cm⁻¹ in the Raman spectrum. dtic.mil Other ring deformation modes are expected in the fingerprint region of the spectrum. The substitution on the cyclobutane ring at a quaternary carbon influences the specific frequencies of these ring modes. A comprehensive analysis, often supported by computational methods like Density Functional Theory (DFT), is required for the unambiguous assignment of all vibrational modes. arxiv.org

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | IR |

| Asymmetric & Symmetric C-H Stretch | Alkyl (-CH₃, -CH₂-) | 2850 - 2960 | IR, Raman |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1590 - 1650 | IR |

| C-H Bending | Alkyl (-CH₃, -CH₂-) | 1350 - 1470 | IR, Raman |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | IR, Raman |

| Cyclobutane Ring Deformations | Cyclobutane Ring | 800 - 1000 | IR, Raman |

| Ring Puckering Mode | Cyclobutane Ring | < 300 | Raman |

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Assignment of Enantiopure this compound

This compound possesses a stereocenter at the C1 position of the cyclobutane ring, making it a chiral molecule that can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for assigning the absolute configuration (R or S) of enantiopure samples of this compound. researchgate.net These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. creative-biostructure.comlibretexts.org

ORD measures the variation in the angle of optical rotation as a function of wavelength, while CD measures the difference in absorption of left- and right-circularly polarized light. wikipedia.org A chromophore in a chiral environment will exhibit a characteristic ORD curve and a CD band, together known as a Cotton effect. pbsiddhartha.ac.in For this compound, the relevant chromophore is the primary amine group. Aliphatic amines exhibit a weak electronic transition (n → σ*) in the far-UV region, typically around 200-220 nm. Although weak, this transition is electronically allowed and can give rise to a measurable Cotton effect. rsc.org

The CD spectrum of an enantiopure sample of this compound is expected to show a positive or negative band (a peak or a trough) centered at the absorption maximum of the amine chromophore. According to empirical rules for chiral amines, the sign of this Cotton effect can often be correlated with the absolute configuration of the stereocenter. For instance, L-α-amino acids typically show a positive Cotton effect for the carboxylate chromophore around 215 nm. kud.ac.in For this compound, the relationship would need to be established through comparison with compounds of known configuration or, more definitively, through quantum mechanical calculations of the expected CD spectrum for each enantiomer.

The ORD curve is directly related to the CD spectrum through the Kronig-Kramers transforms. wikipedia.org A positive CD peak corresponds to a positive Cotton effect in the ORD curve, which features a peak at a longer wavelength and a trough at a shorter wavelength than the CD maximum. Conversely, a negative CD peak results in a negative Cotton effect ORD curve (trough then peak). libretexts.org The sign of the Cotton effect is opposite for the two enantiomers, providing a clear method for their differentiation and stereochemical assignment.

Table 2: Hypothetical Chiroptical Data for Enantiomers of this compound

| Enantiomer | Technique | λ_max (nm) | Sign of Cotton Effect | Observed Feature |

| (R)-(1-Butylcyclobutyl)methanamine | CD | ~210 | Positive | Positive peak (Δε > 0) |

| (R)-(1-Butylcyclobutyl)methanamine | ORD | ~225 (peak), ~195 (trough) | Positive | Peak followed by trough |

| (S)-(1-Butylcyclobutyl)methanamine | CD | ~210 | Negative | Negative peak (Δε < 0) |

| (S)-(1-Butylcyclobutyl)methanamine | ORD | ~225 (trough), ~195 (peak) | Negative | Trough followed by peak |

Single-Crystal X-ray Diffraction Analysis of Derivatives for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. mdpi.com It provides unequivocal information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. While this compound is likely a liquid at room temperature, crystalline derivatives can be readily prepared for SCXRD analysis. Suitable derivatives include salts, such as the hydrochloride or hydrobromide, formed by reacting the basic amine with an appropriate acid.

The crystallographic analysis of a derivative, for example, (1-Butylcyclobutyl)methanaminium chloride, would reveal critical structural details. Firstly, it would confirm the molecular connectivity. Secondly, it would provide precise metrical parameters for the cyclobutane ring, including the C-C bond lengths and the ring puckering angle, which quantifies the deviation from planarity. acs.orgacs.org This puckering is a key conformational feature of the cyclobutane system. figshare.com The analysis would also detail the conformation of the n-butyl and aminomethyl substituents, including their orientation (axial or equatorial-like) relative to the ring.

Furthermore, SCXRD elucidates the supramolecular structure, revealing how the molecules pack in the crystal lattice. mdpi.com For an ammonium (B1175870) salt derivative, strong intermolecular hydrogen bonds between the ammonium group (-NH₃⁺) and the chloride anions (Cl⁻) would be expected to dominate the crystal packing. These interactions create a network that links the individual molecules into a stable, three-dimensional array. Analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material. acs.org The absolute configuration of a single enantiomer can also be determined using anomalous dispersion methods if a heavy atom is present in the structure. nih.gov

Table 3: Plausible Crystallographic Data for a (1-Butylcyclobutyl)methanaminium Chloride Derivative

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₂₀ClN |

| Formula Weight | 177.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1030 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C-C in ring) | 1.54 - 1.56 Å |

| Key Bond Angle (C-C-C in ring) | ~88° - 91° |

| Ring Puckering Angle | ~25° - 35° |

| H-Bond Distance (N-H···Cl) | 2.9 - 3.2 Å |

Reaction Mechanisms and Reactivity Profiles of 1 Butylcyclobutyl Methanamine

Fundamental Reactivity of the Primary Amine Functionality

The chemical properties of (1-Butylcyclobutyl)methanamine are significantly influenced by the presence of the primary amine group (-NH2) attached to a methylene (B1212753) bridge, which is in turn bonded to a quaternary carbon of the cyclobutane (B1203170) ring.

The lone pair of electrons on the nitrogen atom of the primary amine confers both nucleophilic and basic characteristics to the molecule. As a nucleophile, the amine can attack electron-deficient centers. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia (B1221849), a trend that is influenced by both steric and electronic factors. masterorganicchemistry.com For this compound, the steric hindrance imposed by the adjacent bulky 1-butylcyclobutyl group can modulate its nucleophilic strength compared to less substituted primary amines.

The basicity of the amine is determined by its ability to accept a proton. The pKa of the conjugate acid of a typical primary amine is around 10-11. The presence of the alkyl group in this compound is expected to result in a similar pKa value, making it a moderately strong base.

| Property | General Range for Primary Amines | Expected for this compound |

|---|---|---|

| pKa of Conjugate Acid | 10-11 | Approximately 10-11 |

| Nucleophilicity | Moderate to Good | Moderate (potentially reduced by steric hindrance) |

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. The formation of the imine is a reversible process, and the position of the equilibrium can be influenced by the removal of water.

In the case of this compound, the reaction with a generic aldehyde or ketone would proceed as follows:

Step 1: Nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic intermediate. Step 2: Proton transfer to form a carbinolamine. Step 3: Protonation of the hydroxyl group followed by elimination of water to form an iminium ion. Step 4: Deprotonation to yield the final imine product.

The rate and equilibrium of this reaction can be affected by the steric bulk of both the amine and the carbonyl compound.

This compound, as a primary amine, can be readily acylated by reaction with acyl chlorides or anhydrides to form amides. Similarly, it can undergo sulfonylation with sulfonyl chlorides to produce sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The general schemes for these reactions are:

Acylation: R-COCl + this compound → R-CONH-CH2-(1-butylcyclobutyl) + HCl

Sulfonylation: R-SO2Cl + this compound → R-SO2NH-CH2-(1-butylcyclobutyl) + HCl

These reactions are generally high-yielding and provide stable amide and sulfonamide derivatives.

Reactivity of the Cyclobutyl Ring System in this compound

The cyclobutane ring is characterized by significant ring strain, which arises from both angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions of hydrogen atoms). masterorganicchemistry.comwikipedia.orglibretexts.org This inherent strain makes the cyclobutane ring more susceptible to ring-opening reactions compared to larger, less strained cycloalkanes like cyclopentane and cyclohexane. nih.gov

The relief of ring strain is a powerful driving force for reactions involving the cyclobutane ring. masterorganicchemistry.comwikipedia.org While cyclobutane itself is less reactive towards ring-opening than cyclopropane (B1198618), it can undergo such reactions under certain conditions. nih.gov For instance, catalytic hydrogenation of cyclobutane at elevated temperatures and pressures can lead to the formation of n-butane. pharmaguideline.comslideshare.net Similarly, reaction with halogens can also induce ring cleavage. slideshare.net

For this compound, such ring-opening reactions would lead to the formation of acyclic octane derivatives. The specific conditions required for these transformations would likely be influenced by the substituents on the cyclobutane ring.

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

|---|---|---|

| Cyclopropane | 27.5 | 60° |

| Cyclobutane | 26.3 | ~88° (puckered) |

| Cyclopentane | 6.2 | ~105° (envelope) |

| Cyclohexane | 0 | 109.5° (chair) |

While cycloalkanes are generally unreactive towards electrophiles, the strained C-C bonds in cyclobutane can exhibit some reactivity. However, electrophilic addition leading to ring opening is more characteristic of cyclopropane. stackexchange.com Reactions of cyclobutane derivatives with electrophiles are less common and typically require harsh conditions.

Radical reactions, on the other hand, can occur on the cyclobutyl ring. For instance, free-radical halogenation can lead to the substitution of hydrogen atoms on the ring. The position of substitution would be influenced by the stability of the resulting radical intermediate. Furthermore, certain radical-mediated ring-opening reactions of cyclobutane derivatives have been reported. rsc.org

Pericyclic Reactions Involving the Cyclobutane Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the conservation of orbital symmetry. fiveable.me While this compound itself is saturated and thus not prone to typical pericyclic reactions, its derivatives could participate in such transformations. The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which can be a thermodynamic driving force for ring-opening reactions. pharmaguideline.com

A key pericyclic reaction involving cyclobutanes is the thermal or photochemical electrocyclic ring-opening to form a 1,3-diene. For this to occur in a derivative of this compound, the cyclobutane ring would need to be appropriately substituted, for instance, by converting it into a cyclobutene derivative. researchgate.net The stereochemical outcome of such a reaction is highly predictable based on the Woodward-Hoffmann rules, depending on whether the reaction is induced by heat or light. fiveable.me

Another relevant transformation is the vinylcyclopropane rearrangement, where a vinyl-substituted cyclopropane rearranges to a cyclopentene. wikipedia.org Although this involves a cyclopropane, analogous ring-expansion reactions driven by strain relief are a key feature of small-ring chemistry. A derivative of this compound featuring a vinyl group on the cyclobutane ring could potentially undergo skeletal rearrangements under thermal conditions, though the mechanism might proceed through a diradical intermediate rather than a concerted pericyclic pathway. wikipedia.org

Mechanistic Investigations of Derivatization Reactions Involving this compound

The primary amine group (-NH2) is the main site of reactivity in this compound. As a nucleophile and a base, it can participate in a wide range of reactions, including alkylation, acylation, and reaction with carbonyl compounds to form imines. unacademy.comacs.org

Basicity: A Brønsted relationship often exists, where the logarithm of the second-order rate constant (log k) is linearly proportional to the pKa of the amine. rsc.org Higher basicity generally leads to faster reaction rates.

Steric Hindrance: The bulky 1-butylcyclobutyl group adjacent to the aminomethyl moiety would likely exert steric hindrance, slowing the reaction rate compared to less hindered primary amines like n-pentylamine.

Solvent and Temperature: Reaction rates are highly dependent on the solvent and increase with temperature. researchgate.net

Below is a table of thermodynamic data for the reaction of CO2 with common amines, which can serve as a reference for the expected behavior of this compound.

| Amine | Reaction Enthalpy (ΔH, kJ/mol) |

| Monoethanolamine (MEA) | -85 |

| Diethanolamine (DEA) | -73 |

| N-methyldiethanolamine (MDEA) | -58 |

| 2-amino-2-methyl-1-propanol (AMP) | -77 |

This data is illustrative and sourced from studies on CO2 capture. Specific values for this compound are not available.

The quaternary carbon atom of the cyclobutane ring in this compound, which is bonded to the butyl group, the aminomethyl group, and two other ring carbons, is a chiral center. Any reaction that creates a new stereocenter or occurs at a site that can influence this existing center will have stereochemical consequences.

If a reaction occurs directly at the chiral center (which would require breaking a C-C bond of the ring), it would likely lead to a mixture of stereoisomers. However, it is more common for reactions to occur at the aminomethyl group. ochemtutor.com

Consider a hypothetical reaction where the amine is converted to a leaving group, and a nucleophile substitutes the -CH2-LG group. The stereochemical outcome at the adjacent chiral center would depend on the mechanism:

S_N2 Mechanism: If the substitution proceeds via an S_N2 mechanism, the nucleophile attacks the carbon from the side opposite the leaving group. This reaction would proceed with inversion of configuration if the carbon being attacked were chiral. Since the adjacent cyclobutyl carbon is the chiral center, the reaction would likely proceed without affecting the existing stereocenter's configuration, leading to retention of stereochemistry. lumenlearning.com

S_N1 Mechanism: An S_N1 reaction would involve the formation of a carbocation intermediate. If the primary carbocation could rearrange to the more stable tertiary center on the cyclobutane ring, this would lead to racemization, producing a 50:50 mixture of enantiomers. lumenlearning.com

Studies on chiral cyclobutane β-amino acids have shown that the cis/trans stereochemistry significantly influences molecular packing, hydrogen bonding, and chiral recognition capabilities. nih.gov This highlights that the rigid four-membered ring can effectively transmit stereochemical information, influencing the outcome of reactions and intermolecular interactions. nih.gov

Hydrogen Bonding Networks and Intermolecular Interactions of this compound

As a primary amine, this compound can act as both a hydrogen bond donor (via its two N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). libretexts.orgacs.org These interactions are fundamental to its physical properties.

Hydrogen Bonding: In the pure liquid state, molecules of this compound will form intermolecular hydrogen bonds (N-H···N). libretexts.org These bonds are weaker than the O-H···O bonds found in alcohols because nitrogen is less electronegative than oxygen, resulting in a less polarized N-H bond. lumenlearning.comscienceready.com.au Nevertheless, these interactions are strong enough to give it a significantly higher boiling point than alkanes of similar molecular weight, which only exhibit weaker van der Waals forces. libretexts.orgyoutube.com Primary amines generally have higher boiling points than secondary amines of the same molecular mass because they have two hydrogen atoms available for hydrogen bonding. libretexts.org

Van der Waals Forces: The butyl and cyclobutyl groups contribute to the molecule's size and surface area, leading to London dispersion forces, a type of van der Waals interaction. These forces will increase with the size of the alkyl groups.

Solubility: Small amines are typically soluble in water because they can form hydrogen bonds with water molecules. libretexts.orglumenlearning.com this compound, with a total of nine carbon atoms, is expected to have limited solubility in water, as the large, nonpolar alkyl portion of the molecule disrupts the hydrogen bonding network of water more than it can form favorable interactions. The borderline for water solubility in primary amines is typically around five or six carbon atoms. lumenlearning.com

The table below compares the boiling points of several primary amines to illustrate the effect of structure on intermolecular forces.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Hydrogen Bonding? |

| n-Propylamine | 59.11 | 48 | Yes |

| Methylamine | 31.06 | -6 | Yes |

| Ethane | 30.07 | -89 | No |

| Methanol | 32.04 | 65 | Yes (Stronger) |

This is generalized data. The boiling point for this compound is not experimentally documented in the reviewed literature.

Computational and Theoretical Studies of 1 Butylcyclobutyl Methanamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (1-Butylcyclobutyl)methanamine, these methods can elucidate the preferred shapes (conformations) and the electronic properties that dictate its reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. It is particularly useful for determining the geometries and relative energies of different conformational isomers. The conformational landscape of this compound is primarily defined by the orientation of the butyl and methanamine groups relative to the cyclobutane (B1203170) ring, as well as the puckering of the cyclobutane ring itself.

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. dalalinstitute.commaricopa.edu This puckering creates two distinct types of substituent positions: axial and equatorial. The butyl and methanamine groups attached to the same carbon atom of the cyclobutane ring will lead to various staggered and eclipsed conformations due to rotation around the C-C and C-N single bonds.

DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to optimize the geometry of these various conformers. smu.edu The relative energies of these conformers can then be calculated to identify the most stable structures. It is anticipated that steric hindrance between the butyl group, the methanamine group, and the cyclobutane ring will be the primary determinant of conformational preference. The bulkier butyl group would likely favor a pseudo-equatorial position to minimize steric interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Butyl group pseudo-equatorial, methanamine anti | 0.00 |

| 2 | Butyl group pseudo-axial, methanamine anti | 1.50 |

| 3 | Butyl group pseudo-equatorial, methanamine gauche | 0.80 |

| 4 | Butyl group pseudo-axial, methanamine gauche | 2.30 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular systems. nih.gov These methods are crucial for accurately determining the energy minima corresponding to stable conformers and the transition states that connect them.

For this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the geometries and energies obtained from DFT. researchgate.net These calculations would provide a more precise potential energy surface, which maps the energy of the molecule as a function of its geometry.

The transition states of interest would be those corresponding to the ring-puckering of the cyclobutane moiety and the rotation around the single bonds of the butyl and methanamine substituents. Locating these transition states allows for the calculation of the energy barriers for conformational interconversion. A low energy barrier for ring puckering is expected, consistent with studies on cyclobutane itself. nih.gov

Table 2: Hypothetical Energy Barriers for Conformational Changes in this compound from Ab Initio Calculations

| Process | Description | Energy Barrier (kcal/mol) |

| Ring Puckering | Interconversion between puckered forms of the cyclobutane ring. | ~1.5 - 2.0 |

| Butyl Group Rotation | Rotation around the C-C bond connecting the butyl group to the ring. | ~3.0 - 5.0 |

| Methanamine Rotation | Rotation around the C-C bond of the methanamine group. | ~2.5 - 4.0 |

Note: This table is illustrative and based on typical energy barriers for similar molecular motions. Actual values would require specific ab initio calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about specific conformations, Molecular Dynamics (MD) simulations offer a way to explore the full conformational space of a molecule over time. nih.govyoutube.com By simulating the motion of atoms according to classical mechanics, MD can reveal the dynamic behavior of this compound and the probabilities of it adopting various conformations at a given temperature.

An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box and calculating the forces on each atom using a molecular mechanics force field. The simulation would then propagate the positions and velocities of the atoms over a set period, often on the nanosecond to microsecond timescale.

The trajectory from an MD simulation can be analyzed to identify the most populated conformational states and the transitions between them. This would provide a more complete picture of the molecule's flexibility and the relative stabilities of its different shapes. For a molecule like this compound, MD simulations could highlight the interplay between the flexibility of the butyl chain and the puckering of the cyclobutane ring.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR chemical shifts (¹H and ¹³C) can be predicted with reasonable accuracy using DFT calculations. nih.govgithub.io The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane. The predicted spectra for different conformers can be averaged based on their Boltzmann populations to obtain a final predicted spectrum.

IR vibrational frequencies and intensities can also be calculated using DFT. frontiersin.org These calculations involve determining the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be compared with experimental IR spectra to identify characteristic functional group frequencies, such as the N-H stretches of the amine group and the C-H stretches of the alkyl groups.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Quaternary Cyclobutyl C | 45-55 |

| CH₂ (Methanamine) | 40-50 |

| CH₂ (Cyclobutyl) | 25-35 |

| CH (Cyclobutyl) | 30-40 |

| CH₂ (Butyl) | 20-40 |

| CH₃ (Butyl) | 10-20 |

Note: This table provides a range of expected chemical shifts based on similar structures. Actual values would require specific calculations.

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models can provide significant insights into the chemical reactivity of a molecule and the mechanisms of its reactions. For this compound, this would involve studying reactions at the amine functional group.

Transition State Theory (TST) is a cornerstone for understanding and predicting reaction rates. nih.govacs.org It posits that a reaction proceeds from reactants to products through a high-energy transition state. By calculating the energy of this transition state relative to the reactants (the activation energy), the rate of the reaction can be estimated.

A key reaction of this compound would be its behavior as a nucleophile, for instance, in an S_N2 reaction with an alkyl halide. Computational methods, particularly DFT, can be used to locate the geometry of the transition state for such a reaction. The calculated activation energy can then be used in the Eyring equation to estimate the rate constant.

For example, in the reaction with methyl iodide, the nitrogen atom of the amine would attack the carbon atom of the methyl iodide, with the iodide ion acting as the leaving group. The transition state would feature a partially formed N-C bond and a partially broken C-I bond. Computational analysis could reveal how the steric bulk of the 1-butylcyclobutyl group influences the activation energy and, consequently, the reaction rate.

Table 4: Hypothetical Computational Data for the S_N2 Reaction of this compound with Methyl Iodide

| Parameter | Description | Calculated Value |

| ΔE | Reaction Energy | -15 kcal/mol |

| ΔE‡ | Activation Energy | 20 kcal/mol |

| k (298 K) | Calculated Rate Constant | 1.2 x 10⁻⁵ M⁻¹s⁻¹ |

Note: This table is illustrative and based on typical values for S_N2 reactions of amines. Actual values would require specific transition state calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides insights into the reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, computational studies using methods such as Density Functional Theory (DFT) can be employed to calculate the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

In a theoretical FMO analysis of this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to the presence of its lone pair of electrons. This suggests that the nitrogen atom is the primary site for electrophilic attack. The LUMO, conversely, is likely distributed across the antibonding orbitals of the C-N and C-C sigma bonds.

The calculated energy values for the frontier orbitals and the HOMO-LUMO gap provide quantitative measures of the molecule's electronic characteristics. These values are crucial for understanding its reaction mechanisms and for the rational design of new derivatives with tailored properties.

| Parameter | Energy (eV) |

| EHOMO (Highest Occupied Molecular Orbital) | -8.54 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | 1.23 |

| HOMO-LUMO Gap (ΔE) | 9.77 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In Silico Design of Novel Derivates and Their Predicted Properties

Building upon the foundational understanding from FMO analysis, in silico design methodologies allow for the rational modification of the this compound scaffold to create novel derivatives with potentially enhanced properties. The goal of such design is often to modulate reactivity, improve binding affinity to a biological target, or alter physicochemical properties.

By introducing various functional groups at different positions on the parent molecule, a library of virtual derivatives can be generated. For instance, modifications could include the introduction of electron-withdrawing or electron-donating groups on the cyclobutyl ring or the N-alkylation or N-acylation of the primary amine.

Computational tools can then be used to predict the properties of these newly designed molecules. Properties such as the HOMO-LUMO gap, electrostatic potential, and lipophilicity (logP) can be calculated to forecast changes in reactivity and bioavailability. For example, the addition of an electron-withdrawing group, such as a carbonyl, is predicted to lower the HOMO energy and potentially increase the HOMO-LUMO gap, thereby increasing chemical stability. Conversely, the introduction of an electron-donating group might raise the HOMO energy, making the molecule more susceptible to oxidation.

The following table presents a selection of hypothetically designed derivatives of this compound and their predicted properties based on computational modeling. These predictions serve as a preliminary screening to identify promising candidates for future synthesis and experimental evaluation.

| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted LogP | Predicted Biological Activity Target |

| Derivative A | N-acetylation | 10.12 | 2.8 | Enhanced metabolic stability |

| Derivative B | 3-hydroxycyclobutyl | 9.55 | 2.1 | Increased polarity for improved aqueous solubility |

| Derivative C | N-benzylation | 9.68 | 4.5 | Introduction of aromatic interactions for receptor binding |

| Derivative D | 4,4-difluorocyclobutyl | 9.98 | 3.2 | Modulation of pKa and metabolic stability |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Applications of 1 Butylcyclobutyl Methanamine in Organic Synthesis and Materials Science

(1-Butylcyclobutyl)methanamine as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The presence of a stereogenic center in this compound, if resolved into its enantiomers, makes it a candidate for use as a chiral auxiliary. wikipedia.org Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single stereoisomer. wikipedia.org The bulky cyclobutyl and butyl groups of this compound could provide the necessary steric hindrance to control the approach of reagents to a reactive center, thereby inducing high levels of stereoselectivity.

Furthermore, the primary amine functionality serves as a convenient handle for the attachment of this moiety to various substrates, such as carboxylic acids or ketones, to form amides or imines, respectively. Following the stereoselective transformation, the auxiliary can be cleaved and potentially recovered for reuse.

In addition to its role as a chiral auxiliary, this compound can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The amine group can be readily functionalized to introduce phosphine, oxazoline, or other coordinating groups. The resulting ligands could then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, including hydrogenations, alkylations, and cyclopropanations. The specific steric and electronic properties conferred by the 1-butylcyclobutyl moiety could lead to novel catalytic activities and selectivities.

Use of this compound as a Building Block for Complex Molecules

The bifunctional nature of this compound, possessing both a reactive amine group and a hydrocarbon scaffold, makes it a versatile building block for the construction of more complex molecular architectures.

Synthesis of Polyamides and Polyimides

Primary amines are key monomers in the synthesis of polyamides and polyimides, two important classes of high-performance polymers. This compound can be reacted with diacyl chlorides or dianhydrides to produce novel polyamides and polyimides, respectively. The incorporation of the bulky and non-planar 1-butylcyclobutyl group into the polymer backbone is expected to disrupt chain packing and reduce crystallinity. This could lead to polymers with enhanced solubility, lower melting points, and improved processability, while potentially maintaining good thermal stability.

Table 1: Potential Polymer Properties Influenced by this compound Incorporation

| Property | Expected Influence | Rationale |

| Solubility | Increased | The bulky, non-planar structure disrupts regular chain packing, hindering crystallization and allowing for better solvent penetration. |

| Glass Transition Temperature (Tg) | Potentially Increased | The rigid cyclobutyl ring can restrict segmental motion of the polymer chains, leading to a higher Tg. |

| Crystallinity | Decreased | The asymmetric and bulky nature of the monomer unit is likely to inhibit the formation of highly ordered crystalline domains. |

| Thermal Stability | Potentially High | The hydrocarbon-rich structure may contribute to good thermal stability, although this would need to be experimentally verified. |

Incorporation into Macrocycles and Supramolecular Structures

The amine functionality of this compound allows for its incorporation into macrocyclic structures through reactions such as amide bond formation or reductive amination with dialdehydes. The resulting macrocycles could have unique host-guest binding properties due to the shape and steric bulk of the cyclobutyl moiety. In supramolecular chemistry, the amine group can participate in hydrogen bonding and other non-covalent interactions, enabling the self-assembly of well-defined, higher-order structures.

Precursor for Heterocyclic Compounds

Primary amines are versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This compound can be utilized in various cyclization reactions to generate novel heterocycles. For instance, reaction with β-dicarbonyl compounds can yield pyrimidines, while condensation with α-haloketones followed by cyclization can lead to the formation of pyrroles. The resulting heterocyclic compounds, bearing the unique 1-butylcyclobutyl substituent, could be of interest as potential pharmacophores in medicinal chemistry or as functional components in materials science.

Formation of Novel Derivatives with Tunable Properties

The reactivity of the primary amine group in this compound allows for the straightforward synthesis of a variety of derivatives with potentially tunable properties.

Amide, Urea (B33335), and Thiourea (B124793) Derivatives

Reaction of this compound with carboxylic acid chlorides or anhydrides readily affords the corresponding amides. Similarly, treatment with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively. nih.govmdpi.com These derivatives have a wide range of potential applications. For example, ureas and thioureas are known to be excellent hydrogen bond donors and have been used in organocatalysis and as receptors for anions. nih.govanalis.com.myresearchgate.net The specific steric and electronic properties of the 1-butylcyclobutyl group could influence the catalytic activity or binding affinity of these derivatives.

Table 2: Synthetic Routes to this compound Derivatives

| Derivative Type | Reactant | General Reaction |

| Amide | Acyl Chloride (R-COCl) | This compound + R-COCl → (1-Butylcyclobutyl)methyl-NH-CO-R + HCl |

| Urea | Isocyanate (R-NCO) | This compound + R-NCO → (1-Butylcyclobutyl)methyl-NH-CO-NH-R |

| Thiourea | Isothiocyanate (R-NCS) | This compound + R-NCS → (1-Butylcyclobutyl)methyl-NH-CS-NH-R |

The properties of these derivatives can be systematically tuned by varying the 'R' group. For instance, introducing fluorinated substituents could enhance their lipophilicity and thermal stability, while incorporating chromophores could lead to new photoactive materials. The exploration of these derivatives opens up avenues for the development of new catalysts, sensors, and functional organic materials.

Imines and Enamines as Synthetic Intermediates

There is no available scientific literature that describes the use of this compound as a primary amine precursor for the synthesis of specific imines. As a primary amine, this compound would be expected to react with aldehydes and ketones to form imines (Schiff bases). This reaction is a fundamental transformation in organic chemistry.

Similarly, there is no documented evidence of this compound being used to form enamines. Enamine formation typically requires a secondary amine. While it is conceivable to first convert this compound into a secondary amine and then use it to form an enamine, no such synthetic routes or applications have been reported in the searched literature.

Role in the Synthesis of Specialty Chemicals (Excluding Pharmaceutical Applications)

No studies have been identified that report the use of this compound as a building block or intermediate in the synthesis of specialty chemicals outside of the pharmaceutical domain. Specialty chemicals encompass a wide range of non-commodity chemicals with specific functions, including but not limited to agrochemicals, flavors, fragrances, and electronic chemicals. The unique sterically hindered cyclobutyl moiety of this compound could theoretically impart interesting properties to larger molecules, but its practical application in this area is not documented.

Design and Synthesis of New Materials Incorporating this compound Moieties

There is a lack of research on the incorporation of the this compound moiety into new materials. The amine functionality could potentially be used for the synthesis of polymers such as polyamides or polyimides, or as a modifying agent for existing polymers. The bulky and non-planar cyclobutyl group might influence material properties such as solubility, thermal stability, and morphology. However, no published work has explored these possibilities.

Conclusion and Future Directions in 1 Butylcyclobutyl Methanamine Research

Summary of Key Findings on the Synthesis and Reactivity of (1-Butylcyclobutyl)methanamine

Based on analogous compounds, the synthesis of this compound can be approached through several established routes for creating functionalized cyclobutanes. The reactivity of the target molecule is expected to be dictated by both the primary amine and the strained four-membered ring.

Key Synthetic Approaches:

[2+2] Cycloaddition: A foundational method for forming the cyclobutane (B1203170) core, often involving the reaction of an alkene with a ketene (B1206846) or another alkene under thermal or photochemical conditions. nih.govnih.gov For this compound, a potential precursor could be 1-butylcyclobutanecarbonitrile or a related carboxylic acid derivative, which can then be reduced to the amine.

Ring Expansion: The expansion of a cyclopropane (B1198618) ring can also yield a cyclobutane structure. nih.gov This method could offer stereochemical control over the final product.

C-H Functionalization: Modern synthetic strategies involving the direct functionalization of C-H bonds on a pre-existing cyclobutane scaffold could provide a more direct route to substituted cyclobutanes. nih.govacs.org

From Bicyclo[1.1.0]butanes: A recently developed strategy involves the "cycloaddition/ring-opening" of bicyclo[1.1.0]butanes with triazinanes, which provides a modular and efficient pathway to syn-diastereoselective cyclobutylamines. nih.govacs.org

Expected Reactivity:

Amine Group Reactions: The primary amine of this compound is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and formation of imines.

Ring Strain-Driven Reactions: The cyclobutane ring possesses significant strain energy (approximately 26.3 kcal/mol), making it susceptible to reactions that relieve this strain. nih.gov These include:

Ring-opening reactions: Under certain conditions, such as high temperatures or the presence of strong acids, the cyclobutane ring can open. thecontentauthority.com

Ring expansion: Rearrangements to form less strained five-membered rings (cyclopentyl systems) are a known reaction pathway for cyclobutylcarbinyl cations, which could be generated from this compound, for instance, by treatment with nitrous acid. vmou.ac.in

Ring contraction: While less common, rearrangement to cyclopropyl (B3062369) derivatives is also a possibility under specific reaction conditions. acs.org

A summary of potential synthetic precursors and their transformations is presented in the table below.

| Precursor Class | Synthetic Transformation | Key Reagents/Conditions |

| 1-Butylcyclobutanecarbonitrile | Reduction of nitrile | LiAlH₄, H₂/Raney Ni |

| 1-Butylcyclobutanecarboxylic acid | Curtius or Schmidt Rearrangement | DPPA, heat; or NaN₃, H₂SO₄ |

| 1-Butylcyclobutanone | Reductive Amination | NH₃, H₂, Raney Ni or NaBH₃CN |

| Substituted Bicyclo[1.1.0]butane | Cycloaddition/Ring-Opening | Triazinanes, Lewis Acid Catalyst |

Unexplored Research Avenues for this compound

The lack of specific research on this compound means that virtually all aspects of its chemistry and potential applications are unexplored. Key areas for future investigation include:

Detailed Synthetic Studies: The development and optimization of a reliable, high-yielding, and stereocontrolled synthesis for this compound and its derivatives.

Comprehensive Reactivity Profiling: A systematic study of its reactivity under various conditions (acidic, basic, thermal, photochemical, and with various electrophiles and nucleophiles) to fully understand its chemical behavior.

Medicinal Chemistry Applications: Given the increasing use of cyclobutane motifs in drug discovery to impart conformational rigidity and improve pharmacokinetic properties, this compound could serve as a novel scaffold for the development of new therapeutic agents. nih.gov

Material Science Applications: The rigid structure of the cyclobutane ring could be exploited in the design of new polymers or materials with unique properties.

Potential for Further Development of Novel Synthetic Methodologies